molecular formula C4H7NO2 B555074 (S)-Azetidine-2-carboxylic acid CAS No. 2133-34-8

(S)-Azetidine-2-carboxylic acid

Cat. No. B555074
CAS RN: 2133-34-8
M. Wt: 101.1 g/mol
InChI Key: IADUEWIQBXOCDZ-VKHMYHEASA-N
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Description

(S)-Azetidine-2-carboxylic acid, also known as S-A2CA, is an organic compound belonging to the azetidine family of heterocyclic compounds. It is a chiral compound, meaning it has two different isomers, and is found in a variety of biological systems, including animals, plants, and bacteria. S-A2CA has been studied extensively in the laboratory due to its potential applications in the fields of medicinal chemistry, synthetic biology, and biochemistry.

Scientific Research Applications

  • Ion Uptake and Release in Barley Roots : Azetidine-2-carboxylic acid was used as a proline analog to investigate protein synthesis and ion transport relationships in barley roots. It was found to inhibit the release of ions to the xylem of roots and intact plants, suggesting an effect on the process of release from symplast to the xylem (Pitman et al., 1977).

  • Presence in Garden Beets : Azetidine-2-carboxylic acid, a toxic and teratogenic non-protein amino acid, was identified in garden beets (Beta vulgaris). This compound is known to be misincorporated into proteins in place of proline, affecting various proteins and causing malformations in animal models (Rubenstein et al., 2006).

  • Proline Metabolism and Protein Conformation Studies : Azetidine-2-carboxylic acid was used in studies of proline metabolism and protein conformation. It was synthesized and used for uptake and incorporation studies in Arabidopsis thaliana and Escherichia coli (Verbruggen et al., 1992).

  • Presence in Food Chain : The compound was found in sugar beets and table beets, as well as in sugar beet byproducts used as dietary supplements for livestock. This raised concerns about its role in human disease and its presence in the food chain (Rubenstein et al., 2009).

  • Liver Fibrosis Treatment : Azetidine-2-carboxylic acid showed potential in ameliorating hepatic cirrhosis induced in rats, suggesting its use in treating liver fibrosis (Rojkind, 1973).

  • Radiosensitization in Hepatoma Cells : It was found to be a potent sensitizer to hyperthermia and ionizing radiation, enhancing cell killing when combined with X-ray treatments in hepatoma cells (van Rijn et al., 1999).

  • Nitrogen Metabolism in Liliaceae : Azetidine-2-carboxylic acid was recognized as an important constituent in the nitrogen economy of liliaceous plants (Fowden, 1959).

  • Effect on Collagen Synthesis : Its administration to chick embryos was shown to arrest collagen accumulation, suggesting its effect on collagen synthesis and structure (Lane et al., 1971).

  • Growth Inhibition in Seedlings : The compound was found to inhibit growth in seedlings, particularly mung beans, due to its incorporation into plant proteins in place of proline (Fowden, 1963).

  • Incorporation into Hemoglobin : It was incorporated into hemoglobin in rabbit reticulocytes, suggesting its potential use in studying protein synthesis and structure (Baum et al., 1975).

properties

IUPAC Name

(2S)-azetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-4(7)3-1-2-5-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADUEWIQBXOCDZ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044020
Record name L-Azetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azetidinecarboxylic acid, (S)-

CAS RN

2133-34-8
Record name (-)-Azetidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2133-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (L)-Azetidine-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002133348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Azetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-azetidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.693
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-AZETIDINECARBOXYLIC ACID, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GZ3E0L9ZU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Azetidine-2-carboxylic acid

Citations

For This Compound
116
Citations
Y Futamura, M Kurokawa, R Obata… - Bioscience …, 2005 - Taylor & Francis
A new and efficient route to (S)-azetidine-2-carboxylic acid (>99.9% ee) in five steps and total yield of 48% via malonic ester intermediates was established. As the key step, efficient four-…
Number of citations: 25 www.tandfonline.com
MR Faust, G Höfner, J Pabel, KT Wanner - European journal of medicinal …, 2010 - Elsevier
In this study azetidine derivatives representing conformationally constrained GABA or β-alanine analogs were evaluated for their potency as GABA-uptake inhibitors. The study …
Number of citations: 38 www.sciencedirect.com
F Couty, G Evano, M Vargas-Sanchez… - The Journal of Organic …, 2005 - ACS Publications
Facile and straightforward syntheses of both enantiomers of azetidine-2-carboxylic acid are described. The syntheses depart from inexpensive chemicals and allow for the production, in …
Number of citations: 79 pubs.acs.org
D Enders, J Gries - Synthesis, 2005 - thieme-connect.com
A versatile asymmetric synthesis of 3-substituted azetidine-2-carboxylic acids and 2-substituted azetidine-3-carboxylic acids via 1, 3-amino alcohols with excellent stereoselectivities (de…
Number of citations: 29 www.thieme-connect.com
CY Lin, BE Douglas - Journal of Coordination Chemistry, 1972 - Taylor & Francis
… This difference is attributed to differences in contributions caused by the different rigid rings of S-proline and S-azetidine2-carboxylic acid. The second isomer is assigned as A-P1-(-)-RR…
Number of citations: 2 www.tandfonline.com
T Biswas, JP Mukherjee, SK Chattopadhyay - Tetrahedron: Asymmetry, 2012 - Elsevier
A new route to both enantiomers of N-tosyl-azetidine-2- carboxylic acid has been developed from (R)-2-cyclohexylideneglyceraldehyde which proceeded with good overall yield and …
Number of citations: 16 www.sciencedirect.com
YY Ren, YQ Wang, S Liu, K Pan - ChemCatChem, 2014 - Wiley Online Library
An enantioselective direct Mannich reaction of different acetophenone derivatives with various substituted seven‐membered cyclic imines using (S)‐azetidine‐2‐carboxylic acid as an …
D Torino, A Mollica, F Pinnen, G Lucente… - Bioorganic & medicinal …, 2009 - Elsevier
Six new endomorphin analogues, incorporating constrained amino acids in place of native proline have been synthesized. Residues of (S)-azetidine-2-carboxylic acid (Aze), 3,4-…
Number of citations: 40 www.sciencedirect.com
V Peipiņš, K Suta, M Turks - Key Engineering Materials, 2018 - Trans Tech Publ
Azetidine derivatives are interesting scaffolds in terms of medicinal chemistry. They can be regarded as structural homologs of aziridines. Herein we report synthetic approach to the …
Number of citations: 1 www.scientific.net
M Toyoda, K Jitsumori, B Mikami… - … Section F: Structural …, 2010 - scripts.iucr.org
l-Azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C catalyzes a ring-opening reaction that detoxifies l-azetidine-2-carboxylate, an analogue of l-proline. Recombinant …
Number of citations: 4 scripts.iucr.org

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